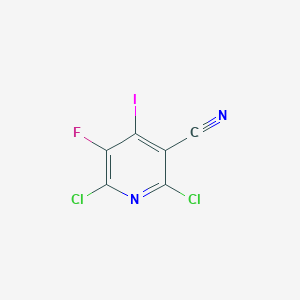
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Dacomitinib Impurity)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a chemical compound that is often encountered as an impurity in the production of Dacomitinib, a tyrosine kinase inhibitor used in cancer treatment. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the nitration of quinazolin-4-amine derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to minimize impurities. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired purity levels.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, altering the compound's properties.
Substitution: Substitution reactions are common, where different functional groups are introduced or replaced on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various reagents such as halides and alkylating agents are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is typically an amino derivative.
Substitution: Substituted quinazolines with different functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, the compound has been studied for its potential effects on cellular processes. It can be used to probe enzyme activities and study the effects of kinase inhibition.
Medicine: Medically, the compound is significant as an impurity in Dacomitinib, which is used in cancer therapy. Understanding its properties helps in improving the purity and efficacy of the drug.
Industry: In the pharmaceutical industry, the compound is important for quality control and ensuring the safety and effectiveness of drug products.
作用機序
The mechanism of action of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine involves the inhibition of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation.
Molecular Targets and Pathways:
Tyrosine Kinases: The primary molecular target is the epidermal growth factor receptor (EGFR) tyrosine kinase.
Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cell survival and proliferation.
類似化合物との比較
Quinazoline Derivatives: Other quinazoline derivatives used in cancer therapy, such as Gefitinib and Erlotinib.
Tyrosine Kinase Inhibitors: Other inhibitors targeting EGFR, such as Lapatinib and Afatinib.
Uniqueness: N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which affects its binding affinity and selectivity towards tyrosine kinases.
This detailed overview provides a comprehensive understanding of N-(3,4-Difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, its preparation, reactions, applications, and mechanism of action. It also highlights its significance in scientific research and industry, particularly in the context of pharmaceuticals.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-10(16)11(17)4-8/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVCNLXANXBHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(butan-2-yl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037344.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B8037352.png)
![3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8037360.png)







amino}propanoic acid](/img/structure/B8037430.png)
